molecular formula C14H10F2O3 B6364110 4-Fluoro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1225744-45-5

4-Fluoro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6364110
CAS RN: 1225744-45-5
M. Wt: 264.22 g/mol
InChI Key: JJMBRHISWZXIOI-UHFFFAOYSA-N
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Description

4-Fluoro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, more commonly referred to as 4-F-3-FMPB, is a compound that has been used in numerous scientific research applications. It is a monofluorinated aromatic acid that has been used in a variety of laboratory experiments and is known for its unique properties. 4-F-3-FMPB has been studied for its biochemical and physiological effects and is known to have a wide range of applications in various scientific fields.

Scientific Research Applications

4-F-3-FMPB has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as polymers, and has been studied for its potential applications in pharmaceuticals and biochemistry. It has also been used in the study of the structure and function of proteins and enzymes, as well as in the study of drug metabolism and toxicity.

Mechanism of Action

The mechanism of action of 4-F-3-FMPB is not yet fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase, and to bind to proteins, such as the cytochrome P450 enzymes. It is also believed to interact with DNA and RNA molecules, which could potentially be used to study gene expression and regulation.
Biochemical and Physiological Effects
4-F-3-FMPB has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, as well as to have potential applications in the treatment of cancer. It has also been found to have antioxidant properties, which could potentially be useful in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

4-F-3-FMPB has several advantages and limitations when used in laboratory experiments. One of the major advantages is that it is relatively inexpensive and easy to synthesize. It is also highly soluble in a variety of solvents and is stable at a wide range of temperatures. However, it is also highly toxic and should be handled with extreme caution.

Future Directions

There are a variety of potential future directions for 4-F-3-FMPB research. One potential direction is to further investigate its potential applications in pharmaceuticals and biochemistry. Another potential direction is to study its effects on gene expression and regulation. Additionally, further research could be done to investigate its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, further research could be done to investigate its effects on proteins and enzymes, as well as its potential applications in drug metabolism and toxicity.

Synthesis Methods

4-F-3-FMPB can be synthesized using a variety of methods depending on the desired outcome. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves reacting an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst. This reaction produces a monofluorinated aromatic acid, such as 4-F-3-FMPB. Other methods of synthesis include the use of halogenation reactions, oxidation reactions, and substitution reactions.

properties

IUPAC Name

4-fluoro-3-(5-fluoro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-5-3-9(15)7-11(13)10-6-8(14(17)18)2-4-12(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMBRHISWZXIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680827
Record name 5',6-Difluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(5-fluoro-2-methoxyphenyl)benzoic acid

CAS RN

1225744-45-5
Record name 5',6-Difluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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